1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone is a useful research compound. Its molecular formula is C20H17F3N4O and its molecular weight is 386.378. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Properties
A study explored the synthesis of azetidinone derivatives, revealing their significant antimicrobial properties against bacteria like Escherichia Coli and Bacillus subtilis. The enhancement of antibacterial activity is attributed to the azetidinone ring and hydrophobic alkyl side chains in the compounds, suggesting their potential as effective antimicrobial agents (Baruah et al., 2018).
Antifungal and Antibacterial Agents
Another research initiative synthesized novel N-phenylacetamide bearing 1,2,4-triazole derivatives, showing significant antimicrobial activities against both fungi and bacteria, particularly against Gram-negative bacteria. This study underscores the potential of triazole derivatives as both antifungal and antibacterial compounds (Li Bochao et al., 2017).
Anti-Tubercular Activity
Azetidinone derivatives incorporating 1,2,4-triazole have been designed and synthesized, exhibiting promising anti-tubercular activity. The study emphasizes the role of these compounds in combating Mycobacterium tuberculosis, providing a new avenue for anti-tubercular drug development (Thomas et al., 2014).
Corrosion Inhibition
Research into 1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethanone has demonstrated its effectiveness as a corrosion inhibitor for mild steel in a hydrochloric acid environment. This study showcases the potential of triazole derivatives in materials science, particularly in protecting metals from corrosion (Jawad et al., 2020).
Properties
IUPAC Name |
1-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N4O/c21-20(22,23)16-8-4-5-14(9-16)10-19(28)26-11-17(12-26)27-13-18(24-25-27)15-6-2-1-3-7-15/h1-9,13,17H,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTMXTFNSPRIDKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CC2=CC(=CC=C2)C(F)(F)F)N3C=C(N=N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.